molecular formula C11H12F2O3 B1445256 3,5-Difluoro-4-isobutoxybenzoic acid CAS No. 1343670-92-7

3,5-Difluoro-4-isobutoxybenzoic acid

Cat. No.: B1445256
CAS No.: 1343670-92-7
M. Wt: 230.21 g/mol
InChI Key: OPKSAEDCUJGIBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Difluoro-4-isobutoxybenzoic acid is an organic compound with the molecular formula C11H12F2O3. It is a derivative of benzoic acid, where the hydrogen atoms at the 3 and 5 positions of the benzene ring are replaced by fluorine atoms, and the hydrogen atom at the 4 position is replaced by an isobutoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-isobutoxybenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-isobutoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid

Major Products Formed

Scientific Research Applications

3,5-Difluoro-4-isobutoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-isobutoxybenzoic acid depends on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Difluoro-4-isobutoxybenzoic acid is unique due to the combination of fluorine atoms and the isobutoxy group, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3,5-difluoro-4-(2-methylpropoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-6(2)5-16-10-8(12)3-7(11(14)15)4-9(10)13/h3-4,6H,5H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKSAEDCUJGIBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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